Propyl 4-benzoyloxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
403477-23-6 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
propyl 4-benzoyloxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-2-12-20-16(18)14-8-10-15(11-9-14)21-17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
CHGCLEZHDRWBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Propyl 4 Benzoyloxybenzoate and Analogs
Esterification Reactions for Benzoate (B1203000) Core Formation
The formation of the central benzoate structure is a critical step in the synthesis of propyl 4-benzoyloxybenzoate. This is typically accomplished through various esterification techniques that couple a benzoic acid derivative with an alcohol.
Direct Esterification Techniques
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.com In the context of this compound synthesis, this could involve reacting 4-hydroxybenzoic acid with propanol (B110389) to form the intermediate propyl 4-hydroxybenzoate (B8730719) (propylparaben). wikipedia.orgchemicalbook.com This reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used. masterorganicchemistry.comcerritos.edu
Acid-Catalyzed Esterification Approaches
To accelerate the rate of direct esterification, a strong acid catalyst is typically employed. mdpi.comcabidigitallibrary.org This process is known as Fischer esterification. masterorganicchemistry.comcerritos.edu Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemicalbook.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comwikipedia.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. wikipedia.org Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comwikipedia.org The catalyst is regenerated at the end of the reaction. masterorganicchemistry.com For the synthesis of propylparaben (B1679720), the precursor to this compound, 4-hydroxybenzoic acid is reacted with n-propanol in the presence of an acid catalyst. wikipedia.orgchemicalbook.com The reaction mixture is typically heated under reflux to drive the reaction to completion. chemicalbook.com
| Catalyst | Reactants | Product | Conditions | Yield |
| Sulfuric Acid | 4-Hydroxybenzoic Acid, n-Propanol | Propyl 4-hydroxybenzoate | Reflux | Not specified |
| Methanesulfonic acid, Choline chloride | 4-Hydroxybenzoic Acid, n-Propanol | Propyl 4-hydroxybenzoate | Reflux | 93.4% chemicalbook.com |
| Dowex H+/NaI | 4-Hydroxybenzoic Acid, Ethanol | Ethyl 4-hydroxybenzoate | Reflux, 72h | 51% (isolated yield) nih.gov |
| Neodymium trioxide | 4-Hydroxybenzoic Acid, Ethanol | Ethyl 4-hydroxybenzoate | Reflux, 4h | 78.4% guidechem.com |
| Sulfamic acid | 4-Hydroxybenzoic Acid, Ethanol | Ethyl 4-hydroxybenzoate | Reflux, 3h | 90.38% guidechem.com |
Base-Catalyzed Esterification Protocols
Base-catalyzed transesterification is another method for synthesizing benzoate esters. This process involves the reaction of an ester with an alcohol in the presence of a base catalyst to produce a different ester. For instance, methyl benzoate can be transesterified with various alcohols using a natural phosphate (B84403) catalyst. tandfonline.com The reaction conditions, such as the molar ratio of alcohol to ester and the reaction temperature, play a significant role in the conversion efficiency. tandfonline.com Superbase-derived ionic liquids, like 1,8-diazabicyclo[5.4.0]undec-7-ene levulinate ([DBUH]Lev), have also been shown to effectively catalyze the transesterification of cellulose (B213188) to form cellulose benzoate. rsc.orgrsc.org This method offers a controllable synthesis with varying degrees of substitution. rsc.orgrsc.org
| Catalyst | Reactants | Product | Key Findings |
| Natural Phosphate | Methylbenzoate, Various Alcohols | Corresponding Benzoate Esters | Reaction temperature and nature of alcohol are important factors. Catalyst is reusable. tandfonline.com |
| [DBUH]Lev | Cellulose, Vinyl Benzoate | Cellulose Benzoate | Controllable degree of substitution (0.93 to 2.91). rsc.orgrsc.org |
| Immobilized Candida cylindracea lipase (B570770) | Methyl Benzoate, Propanol | Propyl Benzoate | Follows a ternary complex model where propanol can inhibit lipase activity at high concentrations. nih.gov |
Catalytic Esterification Using Activating Agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP))
For sensitive substrates or when milder reaction conditions are required, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used. wikipedia.orgorganic-chemistry.org The Steglich esterification is a well-known example that utilizes DCC as a coupling reagent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org This method is particularly useful for the esterification of sterically hindered or acid/base-sensitive substrates. wikipedia.orgvulcanchem.com The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the ester and N,N'-dicyclohexylurea (DCU), a stable urea (B33335) compound. wikipedia.orgorganic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. wikipedia.orgorganic-chemistry.org This method has been employed in the synthesis of various complex esters, including those with liquid crystal properties. tandfonline.comnih.govtubitak.gov.tr
| Coupling Agent | Catalyst | Reactants | Product | Key Features |
| DCC | DMAP | Carboxylic Acid, Alcohol | Ester, DCU | Mild reaction conditions, suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org |
| DCC | DMAP | 4-Hydroxybenzoic acid, Heptanoyl chloride | 4-(Heptanoyloxy)benzoic acid | Steglich esterification for acid- and base-sensitive substrates. vulcanchem.com |
| DCC | DMAP | 4-(n-dodecyloxy)benzoic acid, 4-hydroxybenzaldehyde | Intermediate for BDBB | Part of a multi-step synthesis of a liquid crystal. nih.govtubitak.gov.tr |
| EDC | DMAP | (3,4-dimethoxyphenyl) propionic acid, Alcohol | Esterified product | Used in the total synthesis of schwarzinicines A and B. nih.gov |
Multi-Step Synthesis Strategies for this compound Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step strategies involving the synthesis of precursors and subsequent derivatization.
Precursor Synthesis and Intermediate Derivatization
A common strategy involves the initial synthesis of propyl 4-hydroxybenzoate (propylparaben), which then serves as a precursor for further reactions. wikipedia.orgchemicalbook.com Propylparaben itself is synthesized by the esterification of p-hydroxybenzoic acid with n-propanol. wikipedia.orgchemicalbook.com
Once propyl 4-hydroxybenzoate is obtained, the hydroxyl group can be further esterified with another benzoic acid derivative to yield the final product. For example, reacting propyl 4-hydroxybenzoate with benzoyl chloride in the presence of a base like potassium carbonate can yield this compound. lookchem.com This two-step approach allows for the synthesis of a wide variety of analogs by changing the acyl chloride used in the second step. This method has been used to synthesize a homologous series of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates, which exhibit liquid crystalline properties. researchgate.net
Sequential Functional Group Transformations
The synthesis of this compound is effectively achieved through a two-step sequential functional group transformation. This process begins with the formation of an intermediate, Propyl 4-hydroxybenzoate (also known as propylparaben), which is subsequently benzoylated to yield the final product.
The initial step involves the esterification of p-hydroxybenzoic acid with n-propanol. wikipedia.orglookchem.com This reaction is typically catalyzed by an acid, such as sulfuric acid, or through the use of acidic ionic liquids. sigmaaldrich.comgoogle.com The process starts with the protonation of the carbonyl group on the p-hydroxybenzoic acid, which increases the electrophilicity of the carbonyl carbon. This allows for a nucleophilic attack by the propanol. Subsequent dehydration leads to the formation of Propyl 4-hydroxybenzoate. wikipedia.org
The second step is the benzoylation of the hydroxyl group of the synthesized Propyl 4-hydroxybenzoate. This can be accomplished by reacting it with benzoyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as 1-methyl-pyrrolidin-2-one. lookchem.com This reaction attaches the benzoyl group to the phenolic oxygen, completing the synthesis of this compound. A similar esterification strategy is employed in the synthesis of related compounds, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, where an intermediate acid is activated using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) before reacting with the appropriate phenol (B47542). nih.govtubitak.gov.tr
Table 1: Sequential Synthesis of this compound
| Step | Reaction | Starting Materials | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Esterification | p-Hydroxybenzoic acid, n-Propanol | Acid catalyst (e.g., H₂SO₄) wikipedia.orggoogle.com | Propyl 4-hydroxybenzoate wikipedia.org |
| 2 | Benzoylation | Propyl 4-hydroxybenzoate, Benzoyl chloride | Potassium carbonate, 1-methyl-pyrrolidin-2-one lookchem.com | This compound |
Exploration of Stereoselective Synthetic Routes
The principles of stereoselective synthesis are critical when designing complex molecules with specific spatial arrangements, such as (E)-β-arylvinyl bromides that incorporate a benzoyloxybenzoate moiety. While direct synthesis of such a specific compound is not broadly documented, established stereoselective methods for creating (E)-β-arylvinyl halides can be adapted for this purpose.
One prominent method is the microwave-induced Hunsdiecker-type reaction. organic-chemistry.org This approach allows for the stereoselective synthesis of (E)-β-arylvinyl bromides from 3-arylpropenoic acids. The reaction proceeds with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate (B1210297), typically achieving high yields and excellent stereoselectivity in very short reaction times (1-2 minutes). organic-chemistry.org For a substrate containing a benzoyloxybenzoate group on the aryl ring, this method would be expected to preserve the ester functionality while selectively forming the (E)-vinyl bromide.
Another powerful one-pot strategy involves the reaction of benzyl (B1604629) bromides with dihalomethanes, followed by a stereoselective base-induced elimination to form (E)-β-aryl vinyl halides with excellent E/Z selectivity (approx. 99:1). organic-chemistry.org Furthermore, a borylative coupling/halodeborylation protocol provides a pathway to synthesize either (E)- or (Z)-β-arylvinyl halides with high stereoselectivity by choosing the appropriate halogenating agent and reaction conditions. nih.govrsc.orgresearchgate.net
Table 2: Stereoselective Synthesis of (E)-β-Arylvinyl Bromides
| Method | Starting Material | Key Reagents | Product | Key Feature |
|---|---|---|---|---|
| Microwave-Induced Hunsdiecker-type Reaction | 3-Arylpropenoic acid | N-bromosuccinimide (NBS), Lithium acetate organic-chemistry.org | (E)-β-Arylvinyl bromide | Rapid reaction (1-2 min), high stereoselectivity organic-chemistry.org |
| One-Pot from Benzyl Bromide | Benzyl bromide, Dihalomethane | NaHMDS or LiHMDS, DBU organic-chemistry.org | (E)-β-Aryl vinyl halide | High E/Z stereoselectivity (~99:1) organic-chemistry.org |
| Borylative Coupling/Halodeborylation | Styrene/Vinyl boronate | Borylating agent, Halogenating agent (e.g., NIS, NBS) researchgate.net | (E)- or (Z)-β-Arylvinyl halide | Tunable stereoselectivity based on reagents rsc.orgresearchgate.net |
Sustainable Synthesis Approaches for Phenyl Esters
The development of sustainable, or "green," synthetic methods for producing phenyl esters is an area of active research, aiming to reduce waste, avoid hazardous reagents, and improve atom economy.
One sustainable approach involves the base-catalyzed reaction of carboxylic acids with diphenyl carbonate. rsc.org This method avoids the use of more hazardous acylating agents like acid chlorides and produces the desired phenyl esters in moderate to high yields under neat (solvent-free) conditions at elevated temperatures. rsc.org Phenol is generated as a recoverable by-product. rsc.org
Another green strategy focuses on the direct synthesis of amides from phenyl esters under solvent- and transition metal-free conditions, which highlights the utility of phenyl esters as intermediates in environmentally friendly transformations. nih.gov
More advanced techniques include Cross-Dehydrogenative Coupling (CDC) reactions, which represent a highly atom-economical strategy. labmanager.comeurekalert.org Recent developments have produced bimetallic oxide nanocluster catalysts (e.g., RhRuOₓ/C) that facilitate the direct coupling of arenes and carboxylic acids to form aryl esters. labmanager.comeurekalert.org A significant advantage of this method is the use of molecular oxygen as the sole, benign oxidant, with water as the only byproduct, making it a much more environmentally friendly process than traditional methods that rely on hazardous oxidants. labmanager.comeurekalert.org
Table 3: Sustainable Phenyl Ester Synthesis Approaches
| Approach | Description | Reactants | Catalyst/Conditions | Advantage |
|---|---|---|---|---|
| Diphenyl Carbonate Method | Base-catalyzed esterification. rsc.org | Carboxylic acid, Diphenyl carbonate | Tertiary amine base (e.g., DBU, TBD), neat, >100 °C rsc.org | Avoids hazardous acylating agents; recoverable phenol by-product. rsc.org |
| Cross-Dehydrogenative Coupling (CDC) | Direct C-H bond activation and C-O bond formation. labmanager.com | Arene, Carboxylic acid | RhRu bimetallic oxide clusters (RhRuOₓ/C), Molecular oxygen labmanager.comeurekalert.org | High atom economy; uses environmentally benign oxidant (O₂); water is the only byproduct. labmanager.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For Propyl 4-benzoyloxybenzoate, both ¹H and ¹³C NMR, along with two-dimensional NMR experiments, are utilized for a comprehensive structural analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Conformation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the two benzene (B151609) rings will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing ester groups. The protons of the propyl group will be observed in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) are expected to resonate at a higher chemical shift (around 4.2 ppm) compared to the other methylene protons (-CH₂-CH₃) and the terminal methyl protons (-CH₃), which would appear at approximately 1.8 ppm and 1.0 ppm, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.5 |
| -OCH₂- | ~4.2 |
| -CH₂-CH₃ | ~1.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the two ester groups are expected to have the most downfield chemical shifts, typically in the range of 160-170 ppm. The aromatic carbons will resonate between 120 and 150 ppm. The carbons of the propyl group will appear in the upfield region, with the carbon attached to the oxygen (-OCH₂-) resonating at a higher chemical shift (around 67 ppm) than the other two carbons. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| Aromatic Carbons | 120 - 150 |
| -OCH₂- | ~67 |
| -CH₂-CH₃ | ~22 |
Advanced Two-Dimensional NMR Experiments for Complex Assignment (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the molecule. researchgate.netcolumbia.edulibretexts.org
COSY: This experiment would show correlations between adjacent protons, for instance, between the protons of the propyl chain, helping to confirm the propyl group's structure. sdsu.edu
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s). columbia.edulibretexts.org
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the protons of the propyl group and the carbonyl carbon of the ester, confirming the ester linkage. researchgate.netcolumbia.edu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chemicalbook.com The IR spectrum of this compound would prominently feature a strong absorption band for the C=O stretching of the ester groups in the region of 1720-1740 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester groups would appear in the 1250-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching would be seen around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the propyl group would be visible just below 3000 cm⁻¹. spectroscopyonline.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester) | 1250 - 1300 |
| Aromatic C=C | 1450 - 1600 |
| Aromatic C-H | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Techniques like Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) can be used to determine the molecular weight and elemental composition of this compound. wikipedia.orgnih.gov The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the acylium ion (R-C=O)⁺.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu this compound, with its two aromatic rings and ester groups, is expected to show strong UV absorption due to π → π* transitions of the aromatic systems. The presence of the ester groups conjugated with the benzene rings would likely result in an absorption maximum (λ_max) in the range of 250-280 nm. starna.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Propyl Benzoate (B1203000) |
| Propyl 4-hydroxybenzoate (B8730719) |
| 4-Propylbenzoic acid |
| Propyl methanoate |
| Propyl acetate (B1210297) |
Computational Chemistry and Theoretical Investigations of Propyl 4 Benzoyloxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular systems. These methods, rooted in quantum mechanics, are used to predict molecular structure, energy, and a wide array of properties from first principles.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For molecules related to Propyl 4-benzoyloxybenzoate, such as other benzoate (B1203000) derivatives, DFT calculations are routinely employed to predict bond lengths, bond angles, and dihedral angles. taylorandfrancis.comjainuniversity.ac.in The process involves optimizing the geometry of the system at a specific level of theory, for example, using the Becke3LYP functional with a 6-31G(d) basis set. uni-muenchen.de These calculations provide a detailed three-dimensional picture of the molecule's most stable state.
The electronic structure, including the distribution of electron density, can also be thoroughly analyzed using DFT. This information is crucial for understanding the molecule's stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. researchgate.net The HOMO, representing the ability to donate an electron, and the LUMO, indicating the ability to accept an electron, are key players in molecular interactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging the molecule's kinetic stability, chemical reactivity, and electron conductivity. nankai.edu.cnnih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nankai.edu.cnnih.gov
In a computational study of Propyl p-benzoyloxybenzoate as a Glutathione S-transferase(s) (GSTs) inhibitor, the electronic properties were examined to understand its activity. researchgate.netugm.ac.id The energies of these frontier orbitals are calculated to predict the charge transfer interactions within the molecule.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating capability. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting capability. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | An indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap implies higher reactivity. |
Vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. These theoretical spectra can then be compared with experimental data, such as that from Fourier Transform Infrared (FT-IR) spectroscopy, to validate the calculated molecular structure. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For complex molecules, these assignments help in interpreting the experimental spectra and understanding the molecular vibrations in detail. The process often involves calculating the harmonic vibrational frequencies at the optimized geometry using the same level of theory as the optimization.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Charge Transfer
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map provides a visual representation of the total charge distribution on the molecular surface. uni-muenchen.de Different colors are used to denote regions of varying electrostatic potential:
Red: Indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov
Blue: Represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov
Green: Denotes regions of neutral or near-zero potential. nih.gov
For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, indicating these as sites for electrophilic interaction. The aromatic protons and the propyl group would likely exhibit a more positive potential. This analysis helps in understanding how the molecule might interact with other molecules and biological targets. uni-muenchen.de
Non-Linear Optical (NLO) Activity Prediction and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as in laser technology and optical data processing. mdpi.combenasque.org Computational methods can predict the NLO properties of molecules. The key parameters determining a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). benasque.org
Molecules with significant charge transfer characteristics, often found in donor-acceptor conjugated systems, tend to exhibit large hyperpolarizability values and, consequently, significant NLO activity. mdpi.com Calculations using methods like Time-Dependent Density Functional Theory (TDDFT) can provide estimates of these properties. benasque.org For this compound, the presence of aromatic rings (acting as π-systems) and electron-withdrawing ester groups could contribute to NLO properties, a hypothesis that can be tested through hyperpolarizability calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics and interactions of a molecule within a specific environment, such as in a solvent or interacting with a biological macromolecule like a protein or a lipid bilayer. oatext.comnih.gov
For instance, MD simulations have been used to investigate the interaction of parabens, which are structurally related to benzoates, with model cell membranes (DPPC lipid bilayer) and proteins like Human Serum Albumin (HSA). oatext.com Such simulations can reveal how a molecule like this compound might orient itself and diffuse into a cell membrane or bind to a protein target. oatext.com The simulations calculate the trajectory of the system by solving Newton's equations of motion, providing insights into dynamic processes that are often inaccessible by experimental means alone. mdpi.comrsc.org
Analysis of Molecular Stability and Conformational Landscapes
The molecular stability and conformational landscapes of aromatic esters like this compound are crucial for understanding their physical properties and biological interactions. Computational chemistry provides powerful tools to investigate these aspects at a molecular level. Theoretical calculations can elucidate the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations.
Conformational Landscapes: The conformational landscape of a molecule describes the potential energy of the molecule as a function of its geometry. For this compound, the key flexible bonds are the ester linkages and the propyl chain. Rotation around these bonds leads to various conformers with different energies. Computational methods, such as molecular mechanics and quantum mechanics, are employed to map this landscape. For similar molecules like p-n-alkyl benzoic acids, computational studies have utilized methods like the Complete Neglect of Differential Overlap (CNDO/2) to determine atomic net charges and dipole moments, which are essential for calculating intermolecular interaction energies. researchgate.net
The stability of different conformers is determined by a combination of factors, including steric hindrance, electronic effects, and intramolecular interactions. The most stable conformer will reside in the global minimum on the potential energy surface. The energy differences between various conformers and the rotational energy barriers between them dictate the molecule's flexibility and its dynamic behavior in different environments.
A summary of computational parameters that can be determined to assess molecular stability is presented in Table 1.
| Computational Parameter | Description | Relevance to Stability |
| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Lower total energy corresponds to higher stability. |
| Conformational Energy | The potential energy of a molecule as a function of its dihedral angles. | Identifies the most stable conformers and energy barriers. |
| Intermolecular Interaction Energy | The energy of interaction between two or more molecules. | Determines the stability of condensed phases and molecular complexes. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular electrostatic interactions. |
Theoretical Evaluation of Degradation Properties (e.g., in aqueous environments)
The environmental fate of this compound is significantly influenced by its degradation properties, particularly in aqueous environments. Theoretical methods can predict the likely degradation pathways and the stability of the molecule under various conditions.
Hydrolysis: One of the primary degradation pathways for esters in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond by water, leading to the formation of an alcohol and a carboxylic acid. In the case of this compound, hydrolysis would yield propanol (B110389), benzoic acid, and 4-hydroxybenzoic acid. The rate of hydrolysis is dependent on pH and temperature. Theoretical calculations can model the reaction mechanism, identify the transition states, and calculate the activation energy for the hydrolysis reaction. This information is vital for predicting the persistence of the compound in aquatic systems.
Photodegradation: Another important degradation route is photodegradation, which occurs when the molecule absorbs light energy, leading to chemical changes. Aromatic compounds like this compound are likely to absorb UV radiation due to the presence of benzene (B151609) rings. Theoretical studies on similar compounds, such as phthalic acid esters, have shown that photodegradation can proceed through various mechanisms. frontiersin.org For instance, under UV irradiation, the C–C bond of the aromatic ring or the aliphatic chain can be cleaved. frontiersin.org In the presence of a photocatalyst like TiO2, the generation of hydroxyl radicals can lead to hydroxylation of the aromatic ring as a key degradation step. frontiersin.org Theoretical models can predict the UV absorption spectrum of this compound and identify the excited states that are most likely to lead to a chemical reaction.
A hypothetical degradation pathway for this compound in an aqueous environment is outlined in Table 2.
| Degradation Pathway | Description | Potential Products |
| Hydrolysis | Cleavage of the ester bonds by water. | Propanol, Benzoic Acid, 4-Hydroxybenzoic Acid |
| Photolysis | Direct degradation by UV light. | Cleavage of ester or alkyl chain, ring-opening byproducts. |
| Photocatalysis | Degradation accelerated by a photocatalyst (e.g., TiO2) and light. | Hydroxylated intermediates, further degradation to smaller molecules. |
Derivation of Solubility Parameters
Solubility is a fundamental physicochemical property that governs the distribution and bioavailability of a compound. Theoretical methods, particularly Quantitative Structure-Property Relationships (QSPR), can be used to derive solubility parameters for compounds like this compound. researchgate.net
The Hildebrand solubility parameter (δ) is a measure of the cohesive energy density of a substance and is a useful indicator of its solubility behavior. culturalheritage.org It can be calculated from the energy of vaporization and the molar volume of the substance. For compounds where experimental data is lacking, computational methods provide a viable alternative for estimating this parameter.
Quantitative Structure-Property Relationship (QSPR): QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical properties. researchgate.netdmu.dk To develop a QSPR model for solubility, a dataset of compounds with known solubilities is used. Molecular descriptors, which are numerical representations of the molecule's structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the solubility. dmu.dk Once a robust QSPR model is developed, it can be used to predict the solubility of new compounds like this compound based on their calculated molecular descriptors.
The expected solubility of a chemical can be estimated using QSAR relationships to select an appropriate experimental test method. dtu.dk However, it is important to note that such estimations can have uncertainties. dtu.dk
An illustrative table of steps to derive solubility parameters using QSPR is shown below.
| Step | Description | Example Descriptors |
| 1. Data Collection | Gather a dataset of compounds with experimentally determined solubility values. | - |
| 2. Molecular Descriptor Calculation | Compute a wide range of molecular descriptors for each compound in the dataset. | Molecular Weight, LogP, Polar Surface Area, Dipole Moment |
| 3. Model Development | Use statistical methods to build a regression model correlating descriptors with solubility. | Multiple Linear Regression, Partial Least Squares |
| 4. Model Validation | Assess the predictive power of the model using an independent test set of compounds. | - |
| 5. Prediction | Calculate the molecular descriptors for this compound and use the validated QSPR model to predict its solubility parameter. | - |
Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. chitkara.edu.inspu.edu.sy This approach is particularly valuable in drug discovery and toxicology for screening large numbers of compounds and prioritizing them for experimental testing. For this compound, QSAR studies can be employed to theoretically predict its potential antimicrobial activity.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities (e.g., minimum inhibitory concentration against a specific microorganism) is selected. nih.gov
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as:
Electronic: Describing the electron distribution (e.g., dipole moment, energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)). chitkara.edu.insemanticscholar.org
Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Describing the water-fearing character of the molecule (e.g., logarithm of the octanol-water partition coefficient, logP).
Topological: Describing the connectivity of atoms in the molecule (e.g., molecular connectivity indices). nih.gov
Model Building: A mathematical model is developed to establish a relationship between the calculated descriptors and the biological activity. nih.gov Linear regression methods, such as multiple linear regression (MLR), and non-linear methods, like artificial neural networks (ANN), are commonly used.
Model Validation: The predictive ability of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For predicting the antimicrobial activity of this compound, a QSAR model could be developed using a training set of other benzoate derivatives with known antimicrobial activities. chitkara.edu.innih.gov By calculating the relevant molecular descriptors for this compound, its activity could then be predicted using the developed QSAR equation.
An example of a hypothetical QSAR data table for a series of benzoate derivatives is presented below.
| Compound | log(1/MIC) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) |
| Methyl 4-benzoyloxybenzoate | 1.2 | 2.5 | 2.8 | -1.1 |
| Ethyl 4-benzoyloxybenzoate | 1.5 | 3.0 | 2.9 | -1.0 |
| This compound | Predicted | 3.5 | 3.0 | -0.9 |
| Butyl 4-benzoyloxybenzoate | 1.9 | 4.0 | 3.1 | -0.8 |
This table is for illustrative purposes only. The values are not based on actual experimental data.
Chemical Reactivity and Degradation Mechanisms of Propyl 4 Benzoyloxybenzoate
Hydrolytic Stability and Ester Bond Cleavage Mechanisms
The presence of two ester linkages in Propyl 4-benzoyloxybenzoate makes it susceptible to hydrolysis, a reaction in which water molecules break down the ester bonds. The stability of the compound in an aqueous environment is highly dependent on the pH of the solution.
Under neutral or acidic conditions (pH 3-6), similar compounds like propylparaben (B1679720) (propyl 4-hydroxybenzoate) exhibit considerable stability, with aqueous solutions showing less than 10% decomposition over approximately four years at room temperature. lookchem.com Conversely, in alkaline conditions (pH 8 or above), hydrolysis is significantly accelerated. lookchem.com This is characteristic of ester hydrolysis, which can be catalyzed by both acid and base.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically a rapid, irreversible process that results in the formation of a carboxylate salt and an alcohol.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This reaction is reversible and generally slower than base-catalyzed hydrolysis.
The two ester groups in this compound—the propyl ester and the phenyl benzoate (B1203000) ester—exhibit different reactivities. Studies on the chemoselective deprotection of the molecule have shown that the aryl ester (benzoyloxy group) can be selectively cleaved in the presence of the alkyl ester (propoxycarbonyl group). mdma.ch Treatment with thiophenol and a catalytic amount of potassium fluoride (B91410) in N-methyl-2-pyrrolidone (NMP) results in the selective removal of the benzoyloxy group to yield propyl 4-hydroxybenzoate (B8730719) in 80% yield, with no detectable cleavage of the propyl ester group. mdma.ch This selectivity is attributed to the better leaving group ability of the aryloxide anion compared to the alkoxide anion in the aprotic solvent used. mdma.ch
In biological systems, ester bond cleavage is often facilitated by enzymes. Carboxylesterases, found in tissues such as the liver and small intestine, are known to hydrolyze a wide range of ester-containing compounds. researchgate.net Studies on phenyl and benzyl (B1604629) salicylates have demonstrated that these enzymes readily hydrolyze aryl esters. researchgate.net It is therefore plausible that this compound could undergo enzymatic hydrolysis in vivo, leading to the formation of 4-hydroxybenzoic acid, benzoic acid, and propanol (B110389).
| Condition | Reactive Site | Primary Products | Reference |
| Alkaline Hydrolysis (pH ≥ 8) | Both ester linkages | 4-hydroxybenzoate, Benzoate, Propanol | lookchem.com |
| Chemoselective Cleavage (PhSH, KF, NMP) | Aryl ester (Benzoyloxy group) | Propyl 4-hydroxybenzoate, Thiophenol benzoate | mdma.ch |
| Enzymatic Hydrolysis (presumed) | Both ester linkages | 4-hydroxybenzoic acid, Benzoic acid, Propanol | researchgate.net |
Thermal Degradation Pathways and Kinetics
The thermal stability of this compound is a critical factor in applications that involve high temperatures, such as melt polymerization. While specific kinetic data for its thermal degradation is not extensively detailed in the available literature, the degradation can be influenced by additives; for instance, certain tungstate (B81510) compounds can affect its thermal degradation process. grafiati.com
General principles of ester pyrolysis suggest several potential degradation pathways. At elevated temperatures, esters can undergo decomposition through mechanisms such as:
Ester Pyrolysis (Ei mechanism): This typically involves a cyclic transition state, leading to the formation of an alkene and a carboxylic acid. For the propyl ester group, this would result in the elimination of propene and the formation of 4-benzoyloxybenzoic acid.
Decarboxylation: Loss of carbon dioxide is another common thermal degradation route for benzoic acid derivatives, which could occur following initial hydrolysis or pyrolysis. mdpi.com
Bond Homolysis: At very high temperatures, cleavage of the C-O or C-C bonds can occur, generating a variety of radical species that can lead to complex mixtures of decomposition products.
Studies on the thermal decomposition of a related antioxidant, propyl gallate, identified n-propanol as a volatile product released during heating, which suggests that cleavage of the ester bond to release the alcohol is a viable pathway. nih.gov Analogously, the thermal degradation of this compound could release propanol.
| Potential Pathway | Key Products | Notes | Reference |
| Pyrolysis of Propyl Ester | Propene, 4-Benzoyloxybenzoic acid | Common for esters with β-hydrogens. | |
| Cleavage of Propyl Ester | n-Propanol | Analogous to propyl gallate decomposition. nih.gov | |
| Cleavage of Benzoate Ester | Phenol (B47542), Benzoic Anhydride | Possible at high temperatures. | |
| Decarboxylation | Phenyl benzoate, CO₂ | May occur from the 4-benzoyloxybenzoic acid intermediate. mdpi.com |
Photochemical Reactivity and Decomposition Processes
Aromatic esters like this compound can absorb ultraviolet radiation, which can lead to photochemical reactions and decomposition. The presence of two aromatic rings and ester functionalities makes the molecule susceptible to several photo-induced processes. The inclusion of benzoate derivatives in formulations for photochemical stabilization suggests their potential for reactivity under UV light. google.com
Potential photochemical reactions include:
Photo-Fries Rearrangement: A characteristic reaction of aryl esters where the acyl group migrates from the ester oxygen to the aromatic ring, typically to the ortho or para positions, forming hydroxyketones. In this compound, this could occur on the central phenyl ring.
Photocleavage: The absorption of light energy can lead to the homolytic cleavage of the ester bonds (O-CO or CO-O), generating radical intermediates. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or recombination, leading to decomposition.
Photo-induced Decarboxylation: Similar to thermal processes, the absorption of UV light can sometimes promote the elimination of carbon dioxide.
Studies on other aromatic compounds, such as hydroxy naphthoic acids, reveal complex photophysical and photochemical behaviors, including excited-state intramolecular proton transfer (ESIPT), which can be influenced by the surrounding medium. acs.org While not directly applicable, this highlights the potential for complex photochemical behavior in functionalized aromatic systems like this compound.
Reaction Kinetics and Mechanistic Studies (e.g., esterolysis melt polymerization kinetics of analogous benzoate esters)
The kinetics of reactions involving this compound are best understood through studies of analogous compounds, particularly in the context of polymerization. Methyl 4-benzoyloxybenzoate (MBB), a close analog, has been studied in esterolysis melt polymerization to produce liquid crystal polyesters (LCPs). researchgate.net
In this type of polycondensation, the methyl ester of one monomer reacts with the phenyl ester of another, eliminating a mixed ester (e.g., methyl benzoate). The polymerization of MBB was found to be effective with tin and antimony oxide catalysts. researchgate.net The reaction kinetics were determined to be slower than the corresponding acidolysis melt polymerization (which eliminates a carboxylic acid). researchgate.net Despite the slower rate, the esterolysis route is sufficient to produce high-molecular-weight polymers and offers the advantage of reducing product coloration, as it avoids the formation of ketene (B1206846) byproducts that can occur in acidolysis pathways. mdpi.comresearchgate.net
Kinetic investigations of LCP synthesis, whether through acidolysis or esterolysis, consistently show that the polycondensations follow second-order reaction kinetics for a significant portion of the conversion. mdpi.comresearchgate.net For example, the polymerization of 4-acetoxybenzoic acid was found to follow second-order kinetics up to 70% conversion. mdpi.com
A transition from a kinetic-controlled to a diffusion-controlled regime is often observed in the later stages of melt polymerization, especially as the viscosity of the polymer melt increases, which can complicate the kinetic analysis. nih.gov
| Reaction System | Monomer(s) | Catalyst | Kinetic Order | Key Findings | Reference |
| Esterolysis Melt Polymerization | Methyl 4-benzoyloxybenzoate (MBB) | Tin and Antimony Oxides | Second-order (inferred) | Slower than acidolysis; produces high molecular weight polymer with reduced color. researchgate.net | researchgate.net |
| Acidolysis Melt Polymerization | 4-Acetoxybenzoic Acid, 6-Acetoxy-2-naphthoic acid | None specified | Second-order | Rate changes from homogeneous to heterogeneous conditions; mechanism involves tetrahedral intermediates. mdpi.com | mdpi.comresearchgate.net |
| Chemoselective Cleavage | This compound | Potassium Fluoride (catalytic) | Not specified | Reaction with thiophenol proceeds to 80% yield in 30 minutes at 90°C. mdma.ch | mdma.ch |
Applications in Advanced Materials Science: Focus on Liquid Crystalline Systems and Polymers
Propyl 4-benzoyloxybenzoate as a Constituent in Liquid Crystal Research
The investigation of benzoate (B1203000) derivatives is crucial for understanding the relationship between molecular structure and liquid crystalline behavior. The inclusion of a propyl group, as in this compound, influences the molecule's rigidity, flexibility, and intermolecular forces, which in turn dictates its mesomorphic properties.
This compound is a type of calamitic molecule, which is characterized by an elongated, rod-like shape. These molecules are widely used in various applications because their architecture allows for the tuning of physicochemical properties by modifying terminal chains and linking groups. Current time information in Bangalore, IN. Phenyl benzoate derivatives are among the most studied calamitic compounds. Current time information in Bangalore, IN.tubitak.gov.tr
In research, homologous series of benzoate esters are synthesized to systematically study how changes in molecular structure, such as the length of an alkyl chain, affect liquid crystal behavior. For instance, in the homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the n-propyl group is a key structural component that influences mesogenic characteristics. derpharmachemica.com The variation in mesomorphic behavior depends on the effect caused by the alkyl group linked to the benzoate core. As the alkyl chain length increases, it can introduce different degrees of steric hindrance, which alters the balance of molecular polarity and polarizability, thereby affecting the anisotropic intermolecular forces responsible for forming liquid crystal phases. derpharmachemica.com
The presence and type of liquid crystal phases (mesophases) are highly dependent on the molecular structure. In homologous series containing a propyl group, nematic (N) and smectic (Sm) phases are commonly observed. The nematic phase is characterized by long-range orientational order, while the smectic phases exhibit additional positional order, forming layers.
In a study of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, eight out of ten synthesized homologs displayed liquid crystal behavior. derpharmachemica.com The derivatives with shorter alkoxy chains (propyl to octyl) were found to be enantiotropically nematic. derpharmachemica.com The decyl derivative exhibited both nematic and smectic character, while the longer-chain dodecyl and tetradecyl derivatives were purely smectic. derpharmachemica.com This demonstrates that increasing the length of the terminal alkoxy chain can induce smectic phases. The textures observed under a polarizing microscope were threaded or schlieren for the nematic phase and focal conic fan-shaped for the smectic A or C type phases. derpharmachemica.com
However, in a different series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, the propyl derivative was reported to be non-mesomorphic, while other members of the series with different alkyl chains showed liquid crystal phases. researchgate.net This highlights the subtle and complex relationship between the precise molecular architecture and the resulting mesophase behavior.
The transition temperatures between the crystalline (Cr), smectic (Sm), nematic (N), and isotropic (Iso) liquid phases are critical parameters. The following table shows the transition temperatures for the homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates.
Table 1: Transition Temperatures for the Homologous Series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates Data derived from microscopic observation. derpharmachemica.com
| n-Alkoxy Group | Smectic Temp. (°C) | Nematic Temp. (°C) | Isotropic Temp. (°C) |
| Methoxy | — | — | 101 |
| Ethoxy | — | — | 108 |
| Propyloxy | — | 85 | 92 |
| Butyloxy | — | 81 | 90 |
| Pentyloxy | — | 76 | 82 |
| Hexyloxy | — | 74 | 80 |
| Octyloxy | 70 | 79 | 83 |
| Decyloxy | 80 | 84 | 86 |
| Dodecyloxy | 86 | — | 88 |
| Tetradecyloxy | 89 | — | 90 |
Note: Dashes (—) indicate that the phase was not observed.
Determination of Thermodynamic Interaction Parameters in Liquid Crystalline Phases (using Inverse Gas Chromatography (IGC))
Inverse Gas Chromatography (IGC) is a powerful technique used to determine the thermodynamic properties of liquid crystals. tubitak.gov.tr In IGC, the liquid crystal of interest is used as the stationary phase in a chromatography column, and volatile solvent probes are injected. By measuring the retention times of these probes, key thermodynamic interaction parameters can be calculated. tubitak.gov.trtandfonline.com
This method allows for the determination of:
Specific Retention Volume (Vg°) : A fundamental parameter derived from IGC measurements. tubitak.gov.tr
Flory-Huggins Interaction Parameter (χ∞12) : This parameter describes the interaction energy between a solvent (probe) and the liquid crystal (stationary phase). It provides insight into the solubility and miscibility of the solvent in the liquid crystal. tubitak.gov.trtandfonline.com
Weight Fraction Activity Coefficient (Ω∞1) : This value, determined at infinite dilution, also characterizes the interactions between the probe and the stationary phase. tubitak.gov.tr
Studies on various calamitic liquid crystals, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), have successfully used IGC to examine these parameters with a range of probes like n-alkanes, acetates, and aromatic hydrocarbons at temperatures corresponding to the material's isotropic liquid phase. tubitak.gov.tr This approach allows for a detailed characterization of the physicochemical properties of the liquid crystal.
Liquid crystals used as stationary phases in chromatography can exhibit high selectivity for separating structurally similar isomers. IGC is an effective tool for evaluating this selectivity. The separation capability of a liquid crystal stationary phase is assessed by comparing the retention of different isomers, such as xylene isomers or butyl acetate (B1210297) isomers. tubitak.gov.tr
For example, the selectivity of a liquid crystal like BDBB has been investigated using acetate and alcohol isomers over a wide temperature range that covers its crystalline, smectic, and nematic phases. tubitak.gov.tr The ability of the liquid crystal to separate isomers is often dependent on the phase. The ordered structure of the mesophases can lead to significant differences in retention for isomers with slightly different shapes, making liquid crystals valuable for specialized chromatographic separations.
Monomeric Role in Polymer Synthesis
Beyond their direct use as liquid crystals, benzoate derivatives like this compound can serve as monomers in the synthesis of high-performance polymers.
This compound is a suitable candidate for incorporation into polyarylates and, more specifically, Liquid Crystal Polyesters (LCPs). LCPs are a class of aromatic polyesters known for their exceptional mechanical properties, thermal stability, and chemical resistance.
The synthesis of LCPs can be achieved through processes like esterolysis melt polymerization. In this method, benzoate esters such as methyl 4-benzoyloxybenzoate (MBB) have been successfully used as monomers. The polymerization proceeds through the loss of a smaller ester (e.g., methyl acetate), which is a more favorable alternative to traditional acidolysis that can cause color problems due to ketene (B1206846) loss. It is anticipated that this compound would react in a similar fashion, eliminating propyl acetate during the polycondensation reaction. This process can be used to create both AB-type self-condensing polymers and more complex AB/AABB-type copolyesters, leading to materials with high molecular weights and thermal stability comparable to commercially produced LCPs.
Esterolysis Melt Polymerization Kinetics and Mechanisms of Benzoate Monomers
Esterolysis melt polymerization is a key technique for synthesizing aromatic polyesters, including those with liquid crystalline properties. This process involves the reaction of benzoate esters, such as this compound, at high temperatures to form a polymer chain with the concurrent elimination of a small molecule, typically an alcohol.
Research into the esterolysis melt polymerization of benzoate monomers, particularly analogs like methyl 4-benzoyloxybenzoate (MBB), has provided valuable insights into the reaction kinetics and mechanisms. researchgate.net The polymerization of these AB-type monomers, where both the hydroxyl and carboxylic acid functionalities are present in a protected form within the same molecule, typically follows second-order reaction kinetics. researchgate.net
The rate of polymerization via esterolysis is generally observed to be slower than the alternative acidolysis route, which involves the reaction of an acetate derivative of the monomer. researchgate.net However, the esterolysis pathway offers a significant advantage in producing polymers with reduced coloration. This is because the mechanism avoids the formation of ketene, a colored byproduct often associated with the high-temperature acidolysis of acetoxy-functionalized monomers. researchgate.net
Several catalysts have been found to be effective in promoting the esterolysis of benzoate monomers, with tin and antimony oxides being particularly noteworthy. researchgate.net The general mechanism involves the catalytic activation of the ester linkage, facilitating the transesterification reaction that leads to chain growth. The reaction proceeds with the elimination of propyl benzoate in the case of this compound polymerization.
Table 1: Comparison of Polymerization Methods for Benzoate Monomers
| Polymerization Method | Typical Monomer | Advantages | Disadvantages | Catalyst Examples |
| Esterolysis | Methyl 4-benzoyloxybenzoate | Reduced polymer coloration | Slower reaction rate | Tin oxides, Antimony oxides |
| Acidolysis | 4-Acetoxybenzoic acid | Faster reaction rate | Potential for polymer coloration due to ketene formation | - |
Synthesis of Polyesters with Tailored Properties (e.g., optical clarity, thermal stability)
The synthesis of polyesters with specific, tailored properties is a cornerstone of modern materials science. This compound, as a monomer, offers a pathway to creating polymers with desirable characteristics such as high thermal stability and good optical clarity.
The thermal stability of polyesters derived from benzoate monomers is a key attribute. The resulting aromatic polyesters, often referred to as polyarylates, possess a rigid backbone structure that imparts excellent resistance to thermal degradation. For instance, polyesters synthesized from methyl 4-benzoyloxybenzoate have demonstrated thermal stability comparable to commercially available liquid crystal polymers (LCPs) produced via acidolysis. researchgate.net These LCPs typically exhibit high glass transition temperatures (Tg), often in the range of 140–170 °C, which is a direct consequence of the rigid polymer chain. researchgate.net
In terms of optical properties, the use of esterolysis melt polymerization with benzoate monomers like this compound contributes to the synthesis of polymers with improved optical clarity. As mentioned previously, this is due to the avoidance of colored byproducts during polymerization. researchgate.net This makes these polyesters suitable for applications where transparency is a critical requirement.
The properties of the final polyester (B1180765) can be further tailored by copolymerization. By introducing other monomers into the polymerization reaction with this compound, it is possible to modify the polymer's properties, such as its melting point, solubility, and mechanical strength.
Table 2: Expected Properties of Polyesters Derived from this compound
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | Rigid aromatic backbone |
| Glass Transition Temp. (Tg) | Elevated (e.g., 140-170 °C for analogs) | Inherent chain stiffness |
| Optical Clarity | Good | Esterolysis route minimizes colored byproducts |
| Mechanical Strength | High | Strong intermolecular forces in the aromatic structure |
The properties outlined in this table are based on the expected behavior of polyesters derived from this compound, drawing parallels from the documented properties of polyesters synthesized from similar benzoate monomers. Specific data for the homopolymer of this compound was not available in the provided search results.
Analytical Method Development and Validation for Propyl 4 Benzoyloxybenzoate
Inverse Gas Chromatography (IGC) for Physicochemical Characterization
Calculation of Thermodynamic Activity Coefficients at Infinite Dilution
The determination of thermodynamic activity coefficients at infinite dilution (γ∞) is essential for understanding the behavior of a solute in a solvent, providing insights into solute-solvent interactions. For compounds like Propyl 4-benzoyloxybenzoate, which can exhibit liquid crystalline properties, Inverse Gas Chromatography (IGC) is a powerful technique for obtaining these parameters.
In a study on a structurally similar liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), the weight fraction activity coefficients at infinite dilution (Ω1∞) were calculated using IGC. nih.gov The thermodynamic equilibrium for this compound was established in the temperature range of 483.2 K to 493.2 K. nih.gov The weight fraction activity coefficient is derived from the specific retention volume (Vgo) and other physicochemical parameters of the solute and the stationary phase.
The calculation of Ω1∞ is based on the following equation:
Ω1∞ = (RT * M2) / (P1o * Vgo * M1) * exp[- (B11 - V1o) * P1o / RT]
Where:
R is the ideal gas constant.
T is the column temperature in Kelvin.
M1 and M2 are the molar masses of the solute (solvent) and the stationary phase (liquid crystal), respectively.
P1o is the saturated vapor pressure of the solute at temperature T.
Vgo is the specific retention volume.
B11 is the second virial coefficient of the solute in the gaseous state.
V1o is the molar volume of the solute.
Detailed Research Findings:
For the related compound BDBB, the weight fraction activity coefficients at infinite dilution were determined for a range of non-polar and polar solutes. nih.gov The results indicated that none of the tested solvents were ideal for BDBB, as evidenced by Ω1∞ values being greater than one. nih.gov This suggests that the interactions between the solute molecules and the liquid crystal are less favorable than solute-solute interactions. The data also showed a general trend of decreasing activity coefficients with increasing temperature, indicating an exothermic dissolution process. nih.gov
Table 1: Weight Fraction Activity Coefficients at Infinite Dilution (Ω1∞) of Solvents in 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) at Different Temperatures nih.gov
| Solvent | 483.2 K | 488.2 K | 493.2 K |
| n-Heptane | 10.45 | 10.15 | 9.87 |
| n-Octane | 9.89 | 9.62 | 9.36 |
| n-Nonane | 9.35 | 9.11 | 8.88 |
| n-Decane | 8.83 | 8.61 | 8.39 |
| Undecane | 8.33 | 8.12 | 7.91 |
| Dodecane | 7.85 | 7.65 | 7.45 |
| Tridecane | 7.39 | 7.20 | 7.01 |
| n-Butyl acetate (B1210297) | 5.43 | 5.28 | 5.14 |
| Isobutyl acetate | 6.01 | 5.85 | 5.69 |
| Ethyl acetate | 7.12 | 6.93 | 6.74 |
| n-Propylbenzene | 6.23 | 6.06 | 5.90 |
| Isopropylbenzene | 6.88 | 6.69 | 6.51 |
| Ethylbenzene | 7.55 | 7.34 | 7.14 |
| Chlorobenzene | 7.98 | 7.76 | 7.55 |
| Toluene | 8.43 | 8.20 | 7.98 |
This table is generated based on data for a structurally similar compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), as a model for this compound.
Research on Solute-Liquid Crystal Interactions
The interactions between a solute and a liquid crystal stationary phase can be further elucidated by examining the Flory-Huggins interaction parameter (χ12∞). This parameter provides a measure of the compatibility between the solute and the liquid crystal. It is calculated from IGC data and is a key descriptor of the thermodynamic relationship in the solute-liquid crystal system.
The Flory-Huggins interaction parameter is calculated using the following equation:
χ12∞ = ln[(RT * v2) / (Vgo * P1o * V1o)] - (1 - V1o/V2) - P1o(B11 - V1o) / RT
Where:
v2 is the specific volume of the liquid crystal.
V2 is the molar volume of the liquid crystal.
Other parameters are as defined previously.
Detailed Research Findings:
In the investigation of the analogous liquid crystal BDBB, the Flory-Huggins interaction parameters were determined for various solutes. nih.gov A value of χ12∞ less than 0.5 typically indicates good solubility, while a value greater than 0.5 suggests poor solubility. The study found that for all tested solvents, the χ12∞ values were greater than 0.5, indicating that they were poor solvents for BDBB. nih.gov The interaction parameters, with the exception of tridecane, were observed to decrease with an increase in temperature, which points towards an exothermic mixing process. nih.gov
Table 2: Flory-Huggins Interaction Parameters (χ12∞) for Solvents in 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) nih.gov
| Solvent | 483.2 K | 488.2 K | 493.2 K |
| n-Heptane | 2.35 | 2.32 | 2.29 |
| n-Octane | 2.29 | 2.26 | 2.24 |
| n-Nonane | 2.24 | 2.21 | 2.18 |
| n-Decane | 2.18 | 2.15 | 2.13 |
| Undecane | 2.12 | 2.09 | 2.07 |
| Dodecane | 2.06 | 2.03 | 2.01 |
| Tridecane | 2.00 | 1.97 | 1.95 |
| n-Butyl acetate | 1.69 | 1.66 | 1.64 |
| Isobutyl acetate | 1.80 | 1.77 | 1.74 |
| Ethyl acetate | 1.96 | 1.94 | 1.91 |
| n-Propylbenzene | 1.83 | 1.80 | 1.78 |
| Isopropylbenzene | 1.93 | 1.90 | 1.87 |
| Ethylbenzene | 2.02 | 1.99 | 1.97 |
| Chlorobenzene | 2.08 | 2.05 | 2.02 |
| Toluene | 2.13 | 2.10 | 2.08 |
This table is based on data for the similar compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) and serves as an illustrative example for this compound.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV Spectroscopic applications)
While specific UV spectrophotometric methods for the quantitative analysis of this compound are not extensively documented in the reviewed literature, methods for structurally related compounds, such as parabens (p-hydroxybenzoates), are well-established and can provide a framework for its analysis. The presence of the benzoate (B1203000) chromophore in this compound suggests that it will absorb UV radiation, making UV spectroscopy a viable quantitative tool.
A study on the determination of methyl and propyl esters of p-hydroxybenzoic acid utilized UV spectroscopy after separation by thin-layer chromatography. nih.gov For the simultaneous determination of ketoprofen, methylparaben, and propylparaben (B1679720) in a gel formulation, UV spectrophotometry has been successfully applied. scribd.com Two methods were developed: one using simultaneous equations based on absorbance at different wavelengths, and another using first-derivative spectroscopy to resolve overlapping spectra. scribd.com
For this compound, a quantitative method would likely involve the following steps:
Preparation of a standard stock solution of the compound in a suitable UV-transparent solvent, such as methanol (B129727) or ethanol.
Determination of the wavelength of maximum absorbance (λmax) by scanning the UV spectrum of a dilute standard solution.
Construction of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
Measurement of the absorbance of the sample solution and determination of the concentration of this compound using the calibration curve.
Table 3: Validation Parameters for UV Spectrophotometric Methods for Propyl Paraben (as an analogue) scribd.com
| Parameter | Method I (Simultaneous Equation) | Method II (First Derivative) |
| Absorption Maximum (nm) | 308 | 312.5 |
| Linearity Range (µg/mL) | 2-10 | 2-10 |
| Correlation Coefficient (r²) | 0.9929 | 0.9929 |
| Accuracy (% Recovery) | 100.29 ± 0.117 | 100.66 ± 0.143 |
| Precision (% CV) - Interday | 101.03 | 100.11 |
| Precision (% CV) - Intraday | 100.29 | 100.01 |
| Limit of Detection (LOD) (µg/mL) | 0.014 | 0.010 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.025 | 0.021 |
This table presents data for Propyl Paraben, a structurally related compound, to illustrate the potential performance of a UV spectrophotometric method for this compound.
Other Chromatographic Techniques (e.g., Gas Chromatography (GC))
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. As previously discussed, Inverse Gas Chromatography (IGC) is a specialized GC technique used to characterize the thermodynamic properties of materials like liquid crystals. nih.govresearchgate.nettubitak.gov.trtubitak.gov.tr
For quantitative analysis and identification, conventional GC methods are more commonly employed. While a specific GC method for this compound is not readily found in the literature, methods for similar compounds like parabens are prevalent. A validated GC-MS method for the simultaneous determination of methyl, ethyl, propyl, and butyl parabens in various consumer products has been reported. rjstonline.com This method involves a liquid-liquid extraction followed by GC-MS analysis. rjstonline.com
A typical GC method for this compound would involve:
Sample Preparation: Extraction of the analyte from the sample matrix using a suitable solvent, followed by potential derivatization if necessary to improve volatility or chromatographic behavior, although the target compound is likely amenable to direct analysis.
GC Separation: Injection of the sample extract into a GC equipped with a capillary column (e.g., a non-polar or medium-polarity column like a BP-5). The oven temperature is programmed to ramp up to ensure the separation of the analyte from other components.
Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides both quantification and structural confirmation based on the mass spectrum of the compound.
Table 4: Exemplary GC-MS Method Parameters for the Analysis of Parabens (as analogues) rjstonline.com
| Parameter | Condition |
| GC Column | BP-5 capillary column |
| Injector | 250 °C, Split mode |
| Oven Program | 90 °C (0.7 min), then 35 °C/min to 280 °C (2 min) |
| Carrier Gas | Helium |
| MS Ion Source | 200 °C |
| MS Transfer Line | 300 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-550 amu |
This table outlines typical GC-MS conditions used for the analysis of parabens, which could be adapted for this compound.
Future Directions and Emerging Research Avenues for Propyl 4 Benzoyloxybenzoate
Development of Green Chemistry Approaches in Synthesis and Processing
The chemical industry's shift towards sustainability has placed a significant emphasis on the principles of green chemistry. acs.org For Propyl 4-benzoyloxybenzoate, this translates into developing manufacturing processes that are more efficient, use less hazardous materials, and minimize waste. Future research will likely focus on several key areas:
Solvent-Free and Alternative Solvent Systems: Conventional synthesis of esters often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Research is moving towards solvent-free reaction conditions, such as solid-liquid phase transfer catalysis (PTC), which has shown success in synthesizing other aromatic esters. nih.govresearchgate.net Additionally, the use of green solvents like deep eutectic solvents (DES) and ionic liquids is a promising avenue. dergipark.org.tr These substances are often non-volatile, thermally stable, and can be recycled, and have been successfully used as both catalyst and solvent in the esterification of benzoic acid. dergipark.org.tr
Energy-Efficient Synthesis: Microwave-assisted synthesis represents a significant area of development. ijsdr.org This technique can dramatically reduce reaction times, often leading to higher yields and lower energy consumption compared to conventional heating methods. researchgate.net Its application to the synthesis of benzoate (B1203000) esters has demonstrated its potential as a green chemistry tool. ijsdr.org
Atom Economy and Waste Reduction: Future synthetic strategies will be designed to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. acs.org This involves moving away from stoichiometric reagents towards catalytic processes. Furthermore, developing processes that utilize water as a solvent, as demonstrated in some metal- and base-free amidation reactions of esters, represents a significant step towards a more environmentally friendly synthesis. rsc.org
| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Uses microwave energy for heating. | Faster reaction rates, reduced energy consumption, potentially higher yields. researchgate.netijsdr.org |
| Phase Transfer Catalysis (PTC) | Facilitates reactions between reactants in different phases (e.g., solid-liquid). | Enables solvent-free conditions, simplifying work-up and reducing waste. nih.govresearchgate.net |
| Deep Eutectic Solvents (DES) | A mixture of hydrogen bond donors and acceptors with a low freezing point. | Can act as both a recyclable solvent and catalyst; low cost and environmentally friendly. dergipark.org.tr |
| Water as a Solvent | Utilizes water as the reaction medium. | Eliminates hazardous organic solvents, is cost-effective, and highly sustainable. rsc.org |
Advanced Material Engineering and Functionalization for Novel Applications
The core structure of this compound, featuring linked phenyl rings, makes it an interesting building block for advanced materials. Research in this area is focused on engineering and functionalizing the molecule to impart specific properties for novel applications.
Liquid Crystals: The phenyl 4-benzoyloxybenzoate moiety is a known mesogen, a core component of molecules that can form liquid crystal (LC) phases. google.com Research has shown that modifying the terminal groups of such structures can lead to the creation of new calamitic (rod-shaped) liquid crystals with specific thermal and physical properties. nih.gov Future work could involve synthesizing derivatives of this compound to create novel LCs for use in displays, sensors, and smart materials. These materials can exhibit reversible shape changes in response to stimuli like temperature, making them suitable for applications in soft robotics and biomimetic systems. google.com
Organic Electronics: Benzoate ester-based molecules are being explored as acceptor units in functional materials for organic electronics. researchgate.net By coupling the benzoate structure with various donor moieties, it is possible to create materials with specific charge transfer characteristics and tunable photophysical properties. researchgate.net These are promising for applications in organic light-emitting diodes (OLEDs). researchgate.net Future functionalization of the this compound structure could lead to new materials for this high-tech field.
Polymers and Composites: Incorporating the benzoyloxybenzoate structure into polymer backbones or as a functional additive can enhance properties such as thermal stability, UV resistance, and mechanical strength. Research into liquid crystal elastomers (LCEs) has utilized similar structures to create materials with unique responsive properties. google.com
| Potential Application Area | Role of the Benzoyloxybenzoate Structure | Example Research Finding |
| Liquid Crystal Displays (LCDs) | Acts as a core mesogenic unit. | Phenyl benzoate derivatives are widely studied calamitic compounds for creating thermotropic liquid crystal phases. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Can serve as an electron-acceptor moiety in functional molecules. | Novel materials based on a methyl benzoate acceptor show tunable photophysical properties suitable for optoelectronic devices. researchgate.net |
| Soft Robotics/Actuators | Forms the rigid core in liquid crystal elastomers (LCEs) that undergo shape changes. | Mesogenic cores like phenyl 4-benzoyloxybenzoate are used to create LCEs with thermal and mechanical responsiveness. google.com |
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the pace of discovery and optimization. mdpi.com For this compound, these computational tools offer several exciting prospects.
Predictive Synthesis and Optimization: AI algorithms can analyze vast datasets from chemical literature and electronic lab notebooks to predict the outcomes of reactions, including yields and the formation of byproducts. nd.edu ML models, such as neural networks and random forests, can be trained to identify the optimal reaction conditions (temperature, catalyst, solvent) for synthesizing this compound, minimizing the need for extensive trial-and-error experimentation. nd.edumpdata.fr
Discovery of Novel Derivatives: Machine learning can be used to design new molecules with desired properties. By learning the structure-property relationships from existing data on benzoate esters, AI models can propose novel derivatives of this compound with enhanced liquid crystalline properties, specific electronic characteristics, or improved biological activity. mdpi.com
Data Extraction and Analysis: Large Language Models (LLMs) are becoming adept at extracting and structuring complex information from unstructured text in scientific publications and patents. nd.edu This capability can be harnessed to build comprehensive databases on benzoate esters, identifying research gaps and suggesting new avenues for exploration related to this compound.
Exploration of Novel Catalytic Systems for Chemical Transformations
Catalysis is a cornerstone of green chemistry and efficient synthesis. acs.org The future of this compound synthesis will be heavily influenced by the discovery and implementation of novel catalytic systems that offer higher selectivity, activity, and reusability.
Heterogeneous Catalysts: The development of solid acid catalysts or reusable metal-based catalysts is a key research goal. For instance, carbon-supported palladium (Pd/C) has been shown to be an effective and reusable catalyst for the transesterification synthesis of vinyl benzoate, offering an eco-friendly alternative to traditional catalysts. researchgate.net Exploring similar heterogeneous systems for the direct esterification to produce this compound could lead to more sustainable industrial processes.
Enzymatic Catalysis: Enzymes offer unparalleled specificity and operate under mild, aqueous conditions, making them ideal green catalysts. acs.org While not yet widely reported for this specific molecule, the use of enzymes like lipases for esterification is a well-established field. Research into identifying or engineering an enzyme capable of efficiently synthesizing this compound could represent a major breakthrough in its green production.
| Catalytic System | Type | Key Advantages & Research Focus |
| p-Toluenesulfonic acid (PTSA) | Homogeneous Acid | Effective for classical esterification; research focuses on use in dry media to improve efficiency. nih.govresearchgate.net |
| Palladium on Carbon (Pd/C) | Heterogeneous Metal | Reusable, avoids corrosive reagents, proven effective in transesterification for other benzoates. researchgate.net |
| Deep Eutectic Solvents (DES) | Homogeneous/Dual-Function | Acts as both catalyst and green solvent, recyclable, and cost-effective. dergipark.org.tr |
| DCC/DMAP | Homogeneous Coupling Agents | Effective for esterification under mild conditions, especially for complex or sensitive substrates. nih.gov |
| Enzymes (e.g., Lipases) | Biocatalyst | High selectivity, operates in mild aqueous conditions, avoids need for protecting groups. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
